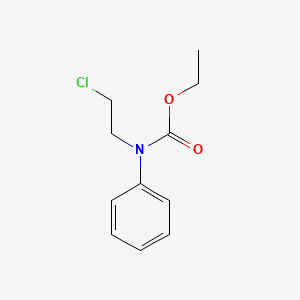
Ethyl(2-chloroethyl)phenylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl(2-chloroethyl)phenylcarbamate is an organic compound with the molecular formula C11H14ClNO2. It belongs to the class of carbamates, which are esters of carbamic acid. This compound is known for its applications in various fields, including medicinal chemistry, agriculture, and industrial chemistry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl(2-chloroethyl)phenylcarbamate typically involves the reaction of phenyl isocyanate with 2-chloroethanol in the presence of a base. The reaction proceeds through the formation of a carbamate intermediate, which is then esterified to yield the final product. The reaction conditions often include the use of solvents such as toluene or dichloromethane and a base like triethylamine .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a packed bed reactor where the reactants are continuously fed, and the product is continuously removed. This approach enhances the efficiency and yield of the reaction .
化学反应分析
Types of Reactions: Ethyl(2-chloroethyl)phenylcarbamate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.
Oxidation: The phenyl ring can undergo oxidation reactions to form phenolic derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include primary and secondary amines, thiols, and alcohols. The reaction is typically carried out in polar solvents like ethanol or methanol.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Major Products Formed:
Nucleophilic Substitution: Substituted carbamates.
Hydrolysis: Phenylamine and 2-chloroethanol.
Oxidation: Phenolic derivatives.
科学研究应用
Ethyl(2-chloroethyl)phenylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various carbamate derivatives.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: It is investigated for its potential use in drug design and development, particularly as a prodrug for delivering active pharmaceutical ingredients.
作用机制
The mechanism of action of ethyl(2-chloroethyl)phenylcarbamate involves the inhibition of specific enzymes. The carbamate group interacts with the active site of the enzyme, forming a covalent bond with the serine residue. This interaction prevents the enzyme from catalyzing its substrate, leading to the inhibition of its activity. The molecular targets include enzymes such as acetylcholinesterase and urease .
相似化合物的比较
- Methyl(2-chloroethyl)phenylcarbamate
- Ethyl(2-bromoethyl)phenylcarbamate
- Ethyl(2-chloroethyl)carbamate
Comparison: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to mthis compound, the ethyl group provides increased lipophilicity, enhancing its ability to permeate cell membranes. The presence of the chloroethyl group makes it more reactive in nucleophilic substitution reactions compared to ethyl(2-chloroethyl)carbamate .
属性
CAS 编号 |
947-99-9 |
|---|---|
分子式 |
C11H14ClNO2 |
分子量 |
227.69 g/mol |
IUPAC 名称 |
ethyl N-(2-chloroethyl)-N-phenylcarbamate |
InChI |
InChI=1S/C11H14ClNO2/c1-2-15-11(14)13(9-8-12)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 |
InChI 键 |
SNNRBWGUDWXACB-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)N(CCCl)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















